2-ethoxy-N-(2-methoxyphenyl)acetamide
Description
2-Ethoxy-N-(2-methoxyphenyl)acetamide is a substituted acetamide featuring an ethoxy group at the α-position of the acetamide backbone and a 2-methoxyphenyl substituent on the nitrogen atom. This compound is structurally designed to optimize interactions with biological targets, particularly in anticancer and enzyme inhibition applications. Its synthesis typically involves N-acylation of 2-methoxyphenylamine with ethoxy-substituted acetyl chloride derivatives under basic conditions (e.g., pyridine as a catalyst), yielding moderate to high purity products . The compound’s molecular formula is C₁₁H₁₅NO₃, with a molecular weight of 209.24 g/mol (based on analogs in –19).
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-ethoxy-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-3-15-8-11(13)12-9-6-4-5-7-10(9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
IJDHUOOKTRLZGL-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=CC=C1OC |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamides
Structural Analogues and Their Pharmacological Profiles
The biological activity and physicochemical properties of 2-ethoxy-N-(2-methoxyphenyl)acetamide are influenced by its substituents. Below is a comparative analysis with key analogues:
Key Observations
- Bulkier substituents (e.g., chromenyl-propenyl-phenoxy in ) significantly improve tubulin binding affinity due to hydrophobic interactions with residues like Leu248 and Asn101 . Sulfonyl-quinazoline derivatives () exhibit superior anticancer potency, suggesting that electron-withdrawing groups at the α-position enhance target engagement .
Synthetic Accessibility :
Physicochemical Properties
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